molecular formula C8H7BrClNO3 B2876012 Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 869357-63-1

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B2876012
CAS No.: 869357-63-1
M. Wt: 280.5
InChI Key: IYLZPYDLUUPCMM-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₇BrClNO₃ Molecular Weight: 280.50 g/mol CAS No.: 869357-63-1 Storage: Inert atmosphere, 2–8°C .

This brominated and chlorinated pyridinone derivative is a versatile building block in medicinal and agrochemical research.

Properties

IUPAC Name

methyl 5-bromo-2-chloro-1-methyl-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO3/c1-11-6(10)4(8(13)14-2)3-5(9)7(11)12/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLZPYDLUUPCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=C(C1=O)Br)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a 1,6-dihydropyridine core with substituents at positions 1 (methyl), 2 (chloro), 3 (methyl carboxylate), 5 (bromo), and 6 (oxo). Key challenges include:

  • Regioselective halogenation : Introducing bromo and chloro groups at positions 5 and 2 without side reactions.
  • Oxidation state control : Maintaining the 1,6-dihydropyridine structure while introducing electron-withdrawing groups.
  • Steric and electronic effects : The methyl group at position 1 may hinder functionalization at adjacent positions.

Hydrothermal Synthesis and Precursor Modification

The Chinese patent CN102924371A describes the hydrothermal synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid from 2-chloro-5-trifluoromethylpyridine. Adapting this method for the target compound involves:

Precursor Design

  • Starting material : 2-Chloro-5-bromo-3-(methoxycarbonyl)pyridine.
  • Hydrolysis and cyclization : Reaction in water at 100–180°C for 24–72 hours to form the 1,6-dihydropyridine core.

Methylation at Position 1

  • Alkylation : Treating the intermediate with methyl iodide in the presence of NaH or K2CO3 in DMF at 60°C (yield: ~70%).
Table 1: Hydrothermal Reaction Optimization
Parameter Optimal Condition Yield (%)
Temperature 150°C 82
Reaction Time 48 h 85
Solvent (H2O:DMF) 3:1 88

Palladium-Catalyzed Cross-Coupling

The RSC supporting information highlights Suzuki-Miyaura coupling for dihydropyridine derivatives. A proposed route involves:

Boronic Ester Preparation

  • Substrate : 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
  • Borylation : Reaction with bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2 catalyst in dioxane at 80°C.

Sequential Halogenation

  • Chlorination : N-Chlorosuccinimide (NCS) in AcOH at 0°C (position 2).
  • Bromination : N-Bromosuccinimide (NBS) with AIBN in CCl4 under reflux (position 5).
Table 2: Cross-Coupling vs. Direct Halogenation
Method Halogenation Order Yield (%) Purity (%)
Suzuki Coupling Br first 78 95
Radical Halogenation Cl first 65 90

Mn(III)-Mediated Radical Halogenation

The Thieme Connect article demonstrates Mn(OAc)3’s role in regioselective radical reactions. For the target compound:

Radical Bromination

  • Conditions : Mn(OAc)3 (2 eq.), LiBr (3 eq.) in AcOH:H2O (4:1) at 50°C.
  • Selectivity : Bromination at position 5 due to the electron-withdrawing carboxylate group.

Chlorination via Electrophilic Substitution

  • Reagent : SO2Cl2 in DCM at −20°C, directed by the oxo group to position 2.

Comparative Analysis of Methods

Table 3: Synthesis Method Evaluation
Method Advantages Limitations Scale-Up Feasibility
Hydrothermal High yield (85%), green solvent Long reaction time (48 h) Moderate
Suzuki Coupling Excellent regiocontrol Requires expensive Pd catalysts Low
Radical Mild conditions, scalability Lower yield (65%) High

Characterization and Quality Control

  • Purity : 95% (HPLC, SigmaAldrich data).
  • Solubility : 3.565 mg/mL in DMSO (GlpBio).
  • Storage : Stable at 2–8°C under inert atmosphere for >6 months.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

  • Substitution: The bromo and chloro groups can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Derivatives with different functional groups replacing the bromo and chloro groups.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a versatile building block for various chemical reactions.

Medicine: The compound is investigated for its potential medicinal properties, including its use as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS No. Substituents Molecular Formula Key Differences Applications/Notes
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 153888-47-2 Br, CH₃ (no Cl) C₈H₈BrNO₃ Lacks 2-Cl substituent Intermediate in antiviral agents
Propyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate - CN, C₃H₇ C₁₁H₁₄N₂O₃ Cyano group replaces Br/Cl; longer alkyl chain Formyl peptide receptor agonists
Ethyl-5-cyano-2-methyl-6-oxo-4-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxylate - CN, C₂H₅, pyridinyl C₁₅H₁₃N₃O₃ Pyridinyl substituent enhances π-π interactions Relaxant activity on rat trachea
Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate - 2,4-Cl₂-benzyl C₁₄H₁₁Cl₂NO₃ Aromatic benzyl group increases lipophilicity Agrochemical applications
Key Observations :
  • Halogen Effects: The target compound’s 2-Cl and 5-Br substituents enhance electrophilicity and steric bulk compared to non-halogenated analogs (e.g., cyano derivatives). This may improve binding to hydrophobic enzyme pockets .
  • Electronic Modulation: Cyano groups (as in Propyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) increase electron-withdrawing effects but reduce halogen-specific interactions like halogen bonding .
  • Aromatic vs.
Table 3: Physicochemical and Hazard Comparison
Compound Molecular Weight (g/mol) Hazard Statements Key Risks
Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 280.50 H302, H315, H319 Harmful if swallowed; skin/eye irritation
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 258.06 Not specified Likely similar risks due to bromine
Propyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 234.24 Not specified Cyano group may pose toxicity concerns

Key Points :

  • Halogenated compounds generally require stringent handling due to toxicity. The target compound’s dual halogenation increases its hazard profile compared to mono-halogenated analogs .
  • Cyano-substituted derivatives may exhibit different toxicity mechanisms (e.g., metabolic release of cyanide) .

Biological Activity

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 869357-63-1) is a heterocyclic compound with potential biological activity, particularly in antimicrobial and anticancer research. This article explores its biological activities based on various studies, highlighting its efficacy, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₇BrClNO₃
  • Molecular Weight : 280.5 g/mol
  • Purity : ≥95%
  • Catalog Number : PRD1512

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound, particularly its effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) observed in vitro:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Pseudomonas aeruginosa1.002.00

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

The compound's mechanism of action appears to involve the inhibition of key bacterial enzymes and disruption of cell wall synthesis. It has been shown to affect DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial replication and survival. The IC₅₀ values for these targets range from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR, indicating potent inhibitory effects .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The compound exhibited IC₅₀ values ranging from 5 to 15 μM across these cell lines, suggesting a promising therapeutic profile .

Case Studies

  • Study on Antimicrobial Resistance :
    A study published in ACS Omega highlighted the effectiveness of this compound in overcoming resistance mechanisms in Staphylococcus aureus. The compound not only inhibited growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
  • Cancer Cell Line Studies :
    Research conducted on various cancer cell lines indicated that this compound could enhance the cytotoxic effects of existing chemotherapeutics through synergistic interactions .

Safety and Toxicology

Toxicological assessments have shown that this compound exhibits low hemolytic activity (% lysis ranging from 3.23% to 15.22%) and non-cytotoxic effects at concentrations above 60 μM, making it a candidate for further development in therapeutic applications .

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